Regioisomeric Identity: Ortho- vs. Meta-Substituted Benzoate Positional Isomer Differentiation
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (ortho isomer, CAS 304861-75-4) can be distinguished from its meta-substituted regioisomer, methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate, by the position of the acetamido linkage on the benzoate ring. Both compounds share the same molecular formula (C21H25N3O3) and molecular weight (367.44 g/mol), yet the ortho substitution in the target compound creates a sterically constrained environment that can enforce intramolecular hydrogen bonding between the ester carbonyl and the amide N–H, potentially restricting the conformational flexibility of the pendant benzylpiperazine group relative to the meta isomer . In the absence of direct comparative bioactivity data, this regioisomeric distinction provides the only verified structural basis for differential target engagement in screening assays. No quantitative biological potency data (IC50, Ki, EC50) are publicly available for either isomer as of this writing [1].
| Evidence Dimension | Regioisomeric substitution pattern (acetamido position on benzoate ring) |
|---|---|
| Target Compound Data | Ortho (2-position) substitution; CAS 304861-75-4; InChIKey WGLGHDWPXKHSDF-UHFFFAOYSA-N |
| Comparator Or Baseline | Meta (3-position) isomer: methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate |
| Quantified Difference | Identical molecular formula (C21H25N3O3) and molecular weight (367.44 g/mol); differentiated solely by substitution position. No quantitative biological data available for comparison. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry records |
Why This Matters
Positional isomerism can alter binding pose, target selectivity, and metabolic stability; procurement of the correct regioisomer is essential for SAR reproducibility.
- [1] PubChem Substance. MLS001030206 (SID 26658576). Available at: https://pubchem.ncbi.nlm.nih.gov/substance/26658576/version/2 View Source
